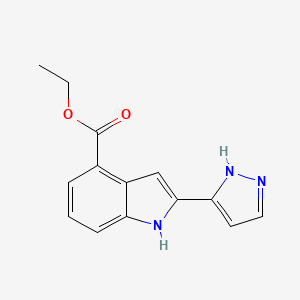![molecular formula C33H72ClNO3Si B14218563 N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride CAS No. 538368-08-0](/img/structure/B14218563.png)
N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride: is an organosilane compound that serves as a coupling agent, disinfectant, and preservative. It is known for its ability to form stable bonds with both organic and inorganic materials, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride typically involves the following steps:
Reaction of N,N-Dioctylamine with 3-Chloropropyltriethoxysilane: This step involves the nucleophilic substitution reaction where N,N-Dioctylamine reacts with 3-Chloropropyltriethoxysilane to form the desired product.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ammonium center.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Silanol groups and siloxane bonds.
Substitution Reactions: Various substituted ammonium compounds depending on the nucleophile used.
Scientific Research Applications
N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial coatings.
Industry: Utilized in the production of advanced materials such as nanocomposites and functionalized nanoparticles
Mechanism of Action
The mechanism of action of N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride involves its ability to form stable bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The ammonium center can interact with organic molecules, enhancing the compound’s ability to act as a coupling agent .
Comparison with Similar Compounds
Similar Compounds
Dimethyloctadecyl [3-(trimethoxysilyl)propyl]ammonium chloride: Similar in structure but with different alkyl groups and methoxy substituents.
N-Trimethoxysilylpropyl-N,N,N-Trimethyl Ammonium Chloride: Another organosilane with trimethoxysilyl groups instead of triethoxysilyl groups
Uniqueness
N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride is unique due to its specific combination of long alkyl chains and triethoxysilyl groups, which provide enhanced hydrophobicity and reactivity. This makes it particularly effective in applications requiring strong adhesion and stability .
Properties
CAS No. |
538368-08-0 |
|---|---|
Molecular Formula |
C33H72ClNO3Si |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
trioctyl(3-triethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C33H72NO3Si.ClH/c1-7-13-16-19-22-25-29-34(30-26-23-20-17-14-8-2,31-27-24-21-18-15-9-3)32-28-33-38(35-10-4,36-11-5)37-12-6;/h7-33H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
SHGSYQMQJZPZSI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCC[Si](OCC)(OCC)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



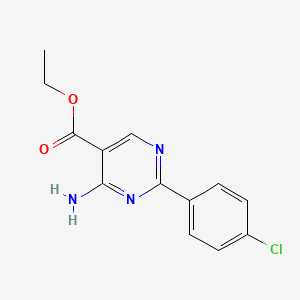
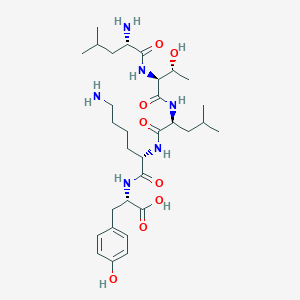
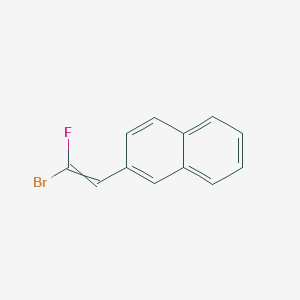
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)
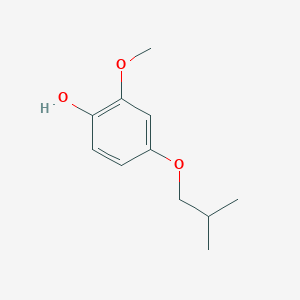

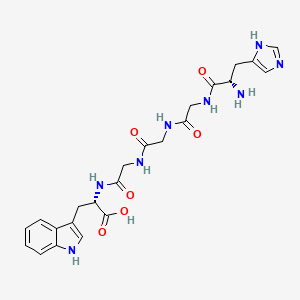
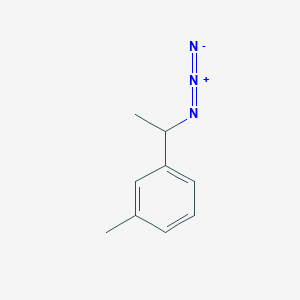
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)
